molecular formula C24H19Cl2N3O6 B12012040 [2-methoxy-4-[(E)-[[2-(4-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate CAS No. 769157-24-6

[2-methoxy-4-[(E)-[[2-(4-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

Cat. No.: B12012040
CAS No.: 769157-24-6
M. Wt: 516.3 g/mol
InChI Key: PKXBNXXNVYYSRX-UVHMKAGCSA-N
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Description

This compound is a fascinating hybrid, combining aromatic and heterocyclic moieties. Its full chemical name might be a mouthful, but its structure is captivating. Let’s break it down:

    IUPAC Name: 2-methoxy-4-[(E)-[[2-(4-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl 2,4-dichlorobenzoate

    Molecular Formula: C23H19Cl2N3O4S

    Molecular Weight: 504.4 g/mol

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One possible route includes the condensation of 2,4-dichlorobenzoic acid with 2-methoxy-4-aminobenzaldehyde, followed by hydrazinolysis to form the hydrazone. The final step is esterification with methoxyacetyl chloride.

Reaction Conditions:

    Condensation: 2,4-dichlorobenzoic acid reacts with 2-methoxy-4-aminobenzaldehyde in a solvent like ethanol or acetic acid.

    Hydrazinolysis: The hydrazone formation typically occurs in anhydrous ethanol or methanol.

    Esterification: The final esterification step uses methoxyacetyl chloride in a suitable solvent.

Industrial Production: While not widely produced industrially, this compound finds applications in research and specialized fields.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The phenyl ring can undergo oxidation under certain conditions.

    Substitution: The chlorine atoms are susceptible to nucleophilic substitution reactions.

    Hydrazone Formation: The central hydrazone linkage is crucial for its properties.

Common Reagents:

    Hydrazine hydrate: Used for hydrazone formation.

    Thionyl chloride: For esterification.

    Oxidizing agents: To explore its oxidation behavior.

Major Products:
  • The hydrazone itself is a significant product.
  • Esterification yields the final benzoate.

Scientific Research Applications

This compound has diverse applications:

    Medicine: Investigated for potential antitumor properties.

    Chemistry: Used as a building block in organic synthesis.

    Industry: Limited applications due to its specialized nature.

Mechanism of Action

The exact mechanism remains elusive, but it likely interacts with cellular pathways related to cell growth and survival.

Comparison with Similar Compounds

While unique, it shares features with related compounds like creosol , which also contains a methoxy group. the hydrazone linkage sets it apart.

Properties

CAS No.

769157-24-6

Molecular Formula

C24H19Cl2N3O6

Molecular Weight

516.3 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-(4-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C24H19Cl2N3O6/c1-33-17-7-5-16(6-8-17)28-22(30)23(31)29-27-13-14-3-10-20(21(11-14)34-2)35-24(32)18-9-4-15(25)12-19(18)26/h3-13H,1-2H3,(H,28,30)(H,29,31)/b27-13+

InChI Key

PKXBNXXNVYYSRX-UVHMKAGCSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)OC

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)OC

Origin of Product

United States

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